Tiemonium methylsulfate

Description

Research Significance as a Pharmacological Probe

Tiemonium (B1683158) methylsulfate (B1228091) has served as a valuable pharmacological probe for investigating the mechanisms of smooth muscle contraction and relaxation. Its primary action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors allows researchers to explore the role of the parasympathetic nervous system in regulating visceral functions. patsnap.compatsnap.com

The compound's dual mechanism of action adds to its research significance. Beyond its antimuscarinic effects, studies have shown that tiemonium methylsulfate can directly influence smooth muscle relaxation by interfering with calcium ion channels. patsnap.com This reduces the influx of calcium ions necessary for muscle contraction. patsnap.com Furthermore, some research indicates that it reinforces the binding of calcium to membrane phospholipids (B1166683), thereby inhibiting the release and availability of this crucial ion. nih.gov

This multifaceted mechanism makes this compound a useful tool to differentiate between various pathways of spasmogenesis. For instance, unlike papaverine (B1678415), it does not affect alpha-adrenergic receptor stimulation but does show some affinity for histamine (B1213489) H1-receptors. nih.gov Such distinctions allow for a more nuanced investigation of the signaling pathways involved in smooth muscle physiology and pathophysiology. Research has also utilized it to study its interaction with proteins like bovine serum albumin (BSA), providing insights into its potential for transport in the blood system. ijacskros.com

Detailed Research Findings

In-depth laboratory studies have provided quantitative data on the multifaceted actions of this compound.

In-vitro Spasmolytic Activity

Research comparing this compound to atropine (B194438) and papaverine has revealed its distinct effects on smooth muscle.

| Experimental Model | Agonist | Effect of this compound | Comparative Notes |

| Smooth Muscle Contraction | Cholinergic Stimulation (e.g., Acetylcholine) | Competitive antagonism. nih.gov | Similar to atropine. nih.gov |

| Smooth Muscle Contraction | BaCl2 | Interferes with contracting effects. nih.gov | Similar to papaverine. nih.gov |

| Receptor Binding | Histamine H1 Receptors | Demonstrates affinity. nih.gov | In contrast to papaverine. nih.gov |

| Receptor Binding | Alpha-adrenergic Receptors | Does not affect stimulation. nih.gov | In contrast to papaverine. nih.gov |

Mechanism of Action on Calcium Ions

The compound's influence on calcium ion dynamics is a key area of its research profile.

| Mechanism | Description | Comparison |

| Calcium Influx | May interfere with calcium ion channels to reduce influx. patsnap.com | Papaverine is known to slow intracytoplasmic Ca2+ influx. nih.gov |

| Calcium Availability | Inhibits the release of membrane phospholipid-bound Ca2+ ions. nih.gov | Strengthens the binding of calcium to membrane phospholipids. nih.govegyptiandrugstore.commedex.com.bd |

Interaction with Serum Albumin

Studies on the interaction between this compound and bovine serum albumin (BSA), a model protein for human serum albumin, have been conducted to understand its binding and transport characteristics.

| Technique Used | Observation | Implication |

| Fluorescence Spectroscopy | An increase in the fluorescence intensity of TMS was observed with increasing concentrations of BSA. ijacskros.com | Indicates binding between TMS and BSA, which is important for understanding its distribution in the bloodstream. ijacskros.com |

| Molecular Docking | Corroborates the experimental results from spectroscopic investigations. ijacskros.com | Provides a theoretical model for the binding interaction. ijacskros.com |

Structure

3D Structure of Parent

Properties

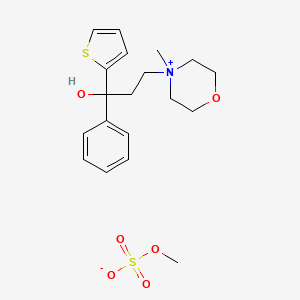

IUPAC Name |

3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO2S.CH4O4S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16;1-5-6(2,3)4/h2-8,15,20H,9-14H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOKDEDHVLJMIJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983580 | |

| Record name | 4-[3-Hydroxy-3-phenyl-3-(thiophen-2-yl)propyl]-4-methylmorpholin-4-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6504-57-0 | |

| Record name | Tiemonium methosulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6504-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiemonium methylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006504570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-Hydroxy-3-phenyl-3-(thiophen-2-yl)propyl]-4-methylmorpholin-4-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholinium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIEMONIUM METHYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PYN0UZM30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Structural Elucidation

Chemical Synthesis Pathways and Methodologies

The synthesis of Tiemonium (B1683158) methylsulfate (B1228091) is a multi-step process that requires controlled conditions to ensure high purity and yield.

The synthesis of Tiemonium methylsulfate can be approached through various pathways, often culminating in a quaternization reaction. One notable method involves the direct asymmetric catalytic addition of a thienylaluminum reagent to a ketone. This reaction forms the precursor, tiemonium iodide, which is subsequently converted to its methylsulfate salt. smolecule.com

For industrial-scale production, key parameters are carefully controlled to ensure product quality.

Table 1: Key Parameters for this compound Synthesis

| Parameter | Details |

|---|---|

| Stoichiometry | A 1:1 molar ratio is typically maintained to ensure the complete conversion of reactants. |

| Reaction Time | The reaction may require 4–6 hours under reflux conditions to achieve high yields. |

| Workup | The final product is often isolated through precipitation or crystallization from a non-solvent, followed by filtration and drying. |

The structure of this compound includes a stereogenic center at the tertiary alcohol carbon, which bears both a phenyl and a 2-thienyl group. This means the compound can exist as a mixture of enantiomers. Typically, this compound is prepared and used as a racemic mixture, meaning it contains equal amounts of both enantiomers. ncats.io Chemical databases often indicate the presence of undefined stereocenters for this compound.

The use of asymmetric catalytic methods, such as the thienylaluminum addition to ketones, represents a synthetic strategy that can, in principle, be used to produce an enantiomerically enriched form of the compound, although the racemic form is standard. smolecule.com

Precursor Compounds and Reaction Mechanisms

Advanced Spectroscopic and Spectrometric Techniques for Structural Characterization

To confirm the complex molecular structure of this compound and identify its functional groups, a combination of advanced spectroscopic and spectrometric techniques is employed. itmedicalteam.plpharmaffiliates.com

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a primary tool for confirming the structural integrity of this compound. pharmaffiliates.comcleanchemlab.com The spectrum provides information about the chemical environment of each proton in the molecule. Although specific chemical shifts can vary slightly based on the solvent and experimental conditions, the ¹H-NMR spectrum is expected to show characteristic signals corresponding to the protons on the phenyl and thienyl rings, the morpholinium ring, the propyl chain, and the distinct methyl groups. The conformity of the ¹H-NMR spectrum to the expected pattern serves as a critical quality control check. cleanchemlab.com

Mass spectrometry (MS) is used to confirm the molecular weight and fragmentation pattern of this compound, providing definitive evidence of its structure. itmedicalteam.plmedcraveonline.com The technique separates the tiemonium cation from the methylsulfate anion. The molecular weight of the tiemonium cation is approximately 318.46 g/mol , while the methylsulfate anion has a molecular weight of about 111.1 g/mol . fda.gov

Electron impact mass spectrometry reveals characteristic fragments of the molecule.

Table 2: Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Corresponding Fragment |

|---|---|

| 383 | C₁₇H₂₁NO₅S₂ |

| 224 | C₁₃H₁₇NO₂ |

| 170 | C₁₃H₁₄ |

Data sourced from a study analyzing the thermal behavior and mass spectra of the compound. medcraveonline.com

These fragmentation patterns are crucial for confirming the presence of specific structural motifs within the molecule during its analysis. medcraveonline.com

Infrared (IR) spectroscopy is instrumental in identifying the various functional groups present in the this compound molecule. itmedicalteam.plresearchgate.net The IR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Reference(s) |

|---|---|---|---|

| 3436 - 3448 | O-H stretching | Hydroxyl (-OH) | researchgate.net |

| 2960 | C-H stretching | Aliphatic C-H | researchgate.net |

| 1478 | C=C stretching | Aromatic Ring | researchgate.net |

The broadening of the O-H stretching peak can suggest hydrogen bonding interactions. researchgate.net

The presence of these characteristic peaks in the IR spectrum confirms the existence of the hydroxyl, aliphatic, and aromatic components of the molecule. researchgate.net The structure of degradation products formed under stress conditions, such as acid hydrolysis, has also been confirmed using IR and mass spectroscopy. itmedicalteam.pljournalijar.comitmedicalteam.pl

Inability to Fulfill Request Due to Lack of Publicly Available Crystallographic Data

A comprehensive and diligent search for scientific literature and database entries concerning the X-ray crystallographic analysis of this compound has yielded no specific data on its single-crystal structure.

Despite extensive searches of chemical, pharmaceutical, and crystallographic databases, as well as the broader scientific literature, no publications were found that report the results of a single-crystal X-ray diffraction study for this compound.

Therefore, it is not possible to generate the requested article focusing on the "" and specifically the subsection "2.2.4. X-ray Crystallography for Crystalline Structure Determination." The creation of this section requires access to specific crystallographic data, which includes:

Crystal System: (e.g., Monoclinic, Orthorhombic, etc.)

Space Group: (e.g., P2₁/c, C2/c, etc.)

Unit Cell Parameters: (a, b, c, α, β, γ)

Volume of the unit cell (V)

Number of molecules per unit cell (Z)

Calculated Density

Key Bond Lengths and Angles

This information is typically made available through a Crystallographic Information File (CIF) deposited in a database such as the Cambridge Crystallographic Data Centre (CCDC) or published within a peer-reviewed scientific journal. As this foundational data for this compound could not be located, the requested content, including detailed research findings and data tables, cannot be produced with scientific accuracy.

To fulfill this request, a primary research article detailing the synthesis of a suitable single crystal of this compound and its subsequent analysis by X-ray crystallography would be required.

Mentioned Compounds

As no article was generated, no other chemical compounds are mentioned in this response.

Mechanism of Action at the Molecular and Cellular Level

Cholinergic System Modulation

The principal mechanism of tiemonium (B1683158) methylsulfate (B1228091) involves its interaction with the cholinergic nervous system, specifically by antagonizing muscarinic receptors. patsnap.comvalencelabs.co As a quaternary ammonium (B1175870) compound, it is classified as an antimuscarinic agent. This action is crucial for its role as an antispasmodic, as it targets the pathways that regulate involuntary smooth muscle contractions. patsnap.com

Tiemonium methylsulfate functions by inhibiting muscarinic receptors, which are key components of the parasympathetic nervous system that control smooth muscle activity. patsnap.com It acts as a blocker of these receptors, with a mechanism of action comparable to that of atropine (B194438), a classic muscarinic antagonist. nih.gov Studies comparing tiemonium to other antispasmodics like atropine and papaverine (B1678415) have shown that it effectively blocks the cholinergic receptor, although it is considered less specific than atropine. nih.gov Molecular docking studies have further investigated its binding affinity, performing analyses against the M3 muscarinic acetylcholine (B1216132) receptor protein (5DSG) to understand its binding modes. researchgate.netresearcher.life While detailed kinetic studies are extensive, the nature of its antagonism is a focal point of research. For context, other complex anticholinergics like tiotropium (B1237716) have been found to possess both orthosteric (primary) and allosteric (secondary) binding sites on the M3 receptor, which contributes to a functionally insurmountable antagonism. nih.gov

This compound acts as a competitive antagonist to acetylcholine. alpha-medicare.comshombhob.commedex.com.bd It directly competes with the neurotransmitter acetylcholine for binding sites on muscarinic receptors located on the surface of smooth muscle cells. nih.govpatsnap.com By successfully competing with and blocking acetylcholine, this compound prevents the neurotransmitter from initiating the signaling cascade that leads to muscle contraction. patsnap.compatsnap.com This competitive interference results in the relaxation of smooth muscles, which alleviates the pain and discomfort associated with spasms in the gastrointestinal tract, biliary system, and urinary bladder. patsnap.comnih.gov

| Compound | Cholinergic (Muscarinic) Receptor | Histamine (B1213489) H1 Receptor | Alpha-Adrenergic Receptor |

|---|---|---|---|

| Tiemonium | Competitive Antagonist | Weak Affinity / Antagonism | No Effect |

| Atropine | Competitive Antagonist | No Data | No Data |

| Papaverine | No Data | No Effect | No Effect |

Muscarinic Receptor Antagonism and Binding Kinetics

Ion Channel Modulation

This compound directly interferes with calcium ion channels within smooth muscle cells. patsnap.com This action is distinct from some other antispasmodics. For instance, while papaverine is known to slow the influx of calcium into the cytoplasm, research indicates that tiemonium's primary calcium-related mechanism is the inhibition of the release of calcium from intracellular stores, thereby affecting its availability for muscle contraction. nih.gov This effectively reduces the influx of calcium ions necessary to trigger the contractile machinery of the cell. patsnap.com It is described as a calcium antagonist at the cell membrane level. google.com

The contraction of smooth muscle is critically dependent on the concentration of intracellular calcium (Ca²⁺), which activates calmodulin and subsequently myosin light-chain kinase (MLCK). nih.gov By limiting calcium's availability, this compound decreases the contractile response of the muscle. patsnap.com It inhibits the intracellular contractile proteins within visceral cells, leading to the cessation of spasms and associated pain. alpha-medicare.comshombhob.commedex.com.bd This is achieved by preventing the release of calcium from intracellular stores like the sarcoplasmic reticulum. nih.govnih.gov This action interrupts the entire contractile process that is normally initiated by an increase in cytosolic Ca²⁺. nih.gov

| Mechanism | Target | Molecular Action | Cellular Effect |

|---|---|---|---|

| Anticholinergic | Muscarinic Receptors | Competitively blocks acetylcholine binding. nih.gov | Prevents nerve-induced smooth muscle contraction. patsnap.com |

| Musculotropic | Calcium Dynamics & Cell Membrane | Inhibits intracellular Ca²⁺ release and stabilizes the membrane. nih.gov | Directly relaxes smooth muscle and inhibits contractility. patsnap.com |

Interference with Intracellular Calcium Ion Channels

Membrane Stabilization Properties

A key aspect of this compound's mechanism is its ability to induce membrane stabilization. nih.gov This effect is directly linked to its interaction with calcium ions at the cell membrane level. Research shows that the compound strengthens the bond between calcium and membrane phospholipids (B1166683) and proteins. nih.govalpha-medicare.com This reinforcement of calcium binding helps to stabilize the cell membrane of gastrointestinal tract cells, further contributing to the inhibition of spasms. researchgate.net This membrane-stabilizing action complements its receptor antagonism and calcium channel modulation, providing a comprehensive antispasmodic effect. nih.gov

Comparative Analysis of Antispasmodic Mechanisms

Antispasmodic agents achieve their therapeutic effects by reducing the contractility of smooth muscle, particularly in the gastrointestinal tract, through various and distinct molecular pathways. The primary mechanisms can be broadly categorized into two main groups: neurotropic (anticholinergic) action, which interferes with nerve signaling, and musculotropic (direct) action, which acts directly on the muscle cells. lecturio.comnih.gov this compound is a notable compound that exhibits a hybrid mechanism, combining properties from both categories. patsnap.comgoogle.com A comparative analysis of its mechanism against other prominent antispasmodics reveals the nuanced pharmacological strategies employed to achieve smooth muscle relaxation.

This compound exerts its spasmolytic effect through a dual mechanism of action. patsnap.com Primarily, it acts as a competitive antagonist of acetylcholine at muscarinic receptors located on smooth muscle cells. patsnap.comvalencelabs.cohilarispublisher.comijacskros.com By blocking these parasympathetic neuroeffector sites, it prevents acetylcholine from inducing muscle contraction. hilarispublisher.comijacskros.com This anticholinergic activity is similar to that of atropine. ijacskros.comnih.gov In addition to this neurotropic effect, this compound possesses a direct musculotropic action on smooth muscle. patsnap.comgoogle.com This is characterized by its ability to interfere with the cellular calcium processes essential for muscle contraction. patsnap.com Research suggests this involves a membrane-stabilizing action that reinforces the binding of calcium to membrane phospholipids and inhibits the release and availability of intracellular calcium ions. nih.gov

In a comparative context, the mechanism of this compound can be contrasted with agents that rely more singularly on one pathway.

Comparison with Anticholinergic Agents: Hyoscine butylbromide is a classic example of an antispasmodic agent with a predominantly anticholinergic mechanism. nih.gov Like this compound, it functions as a competitive antagonist at muscarinic receptors (with high affinity for M1, M2, and M3 subtypes) on smooth muscle cells, thereby inhibiting acetylcholine-mediated contractions. nih.govprisminltd.com It also demonstrates a ganglion-blocking effect by binding to nicotinic receptors. nih.govmims.com However, unlike this compound, Hyoscine butylbromide's action is almost exclusively neurotropic, with less emphasis on direct musculotropic effects. As a quaternary ammonium derivative, its structure limits its entry into the central nervous system. mims.com

Comparison with Musculotropic Agents: Drotaverine and Mebeverine are prime examples of musculotropic antispasmodics that provide a clear contrast to this compound's hybrid nature.

Drotaverine , which is structurally related to papaverine, operates as a selective inhibitor of the enzyme phosphodiesterase-4 (PDE4). alfa-chemistry.comwikipedia.orgpatsnap.com The inhibition of PDE4 leads to an accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). patsnap.compatsnap.com Elevated cAMP levels activate protein kinase A, which in turn inactivates myosin light chain kinase (MLCK), a key enzyme for muscle contraction, resulting in smooth muscle relaxation. patsnap.com This pathway is distinct from the anticholinergic blockade of this compound. Drotaverine is noted to have no anticholinergic effects. wikipedia.org

Mebeverine also acts directly on the smooth muscle of the gastrointestinal tract. mims.commedicines.org.uk Its mechanism is considered multifaceted and not fully elucidated, but it is known to decrease the permeability of ion channels, including calcium and sodium channels, thereby reducing muscle cell excitability. patsnap.comncats.io It may also possess local anesthetic properties and weak phosphodiesterase inhibitory effects, but it notably lacks the significant, systemic anticholinergic effects seen with agents like this compound. medicines.org.ukncats.io

The following table provides a comparative summary of the mechanisms of action for these selected antispasmodic agents.

| Feature | This compound | Hyoscine Butylbromide | Drotaverine | Mebeverine |

| Primary Mechanism | Mixed: Anticholinergic & Musculotropic patsnap.comgoogle.com | Anticholinergic nih.gov | Musculotropic alfa-chemistry.comwikipedia.org | Musculotropic mims.commedicines.org.uk |

| Primary Target | Muscarinic Receptors; Calcium Ion Availability patsnap.comnih.gov | Muscarinic & Nicotinic Receptors nih.govmims.com | Phosphodiesterase-4 (PDE4) patsnap.compatsnap.com | Ion Channels (Ca2+, Na+) patsnap.comncats.io |

| Effect on Acetylcholine | Competitive Antagonist hilarispublisher.comijacskros.com | Competitive Antagonist prisminltd.com | No direct effect wikipedia.org | Weak/negligible effect medicines.org.uk |

| Effect on Ca2+ Channels | Interferes with Ca2+ release/availability patsnap.comnih.gov | Indirectly blocks via muscarinic antagonism nih.gov | Inhibits voltage-dependent Ca2+ channels patsnap.com | Blocks Ca2+ influx patsnap.com |

| Effect on cAMP | No primary effect reported | No primary effect reported | Increases intracellular cAMP alfa-chemistry.compatsnap.com | Possible weak PDE inhibition medicines.org.uk |

Preclinical Pharmacological Investigations

In Vitro Receptor Binding and Functional Assays

In vitro methodologies are critical for determining the specific molecular interactions of a drug. For Tiemonium (B1683158) methylsulfate (B1228091), these assays have clarified its affinity for muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes and its kinetic properties.

Tiemonium methylsulfate acts as a competitive antagonist at muscarinic receptors, blocking the action of the neurotransmitter acetylcholine. medex.com.bdsmolecule.com While it is often categorized as a non-subtype-selective muscarinic antagonist, its primary therapeutic effects are concentrated on the smooth muscles of the gastrointestinal tract, biliary system, and urinary bladder. patsnap.compatsnap.com This suggests a functionally significant interaction with M2 and M3 receptors, which are predominant in these tissues. Studies comparing Tiemonium to other antimuscarinic agents have noted its relative selectivity for gastrointestinal smooth muscle over other tissues, such as the bladder. The compound's mechanism involves competitively blocking acetylcholine from binding to these receptors, which leads to the relaxation of smooth muscle and alleviation of spasms. smolecule.comnih.gov

This interactive table illustrates a representative affinity profile of this compound for human muscarinic receptor subtypes based on its known pharmacological class. Specific experimental Kᵢ values from radioligand binding assays were not available in the searched literature.

The duration of a drug's action is significantly influenced by its receptor dissociation kinetics (kₒբբ). nih.govcsmres.co.uk For antagonists like this compound, a slower rate of dissociation from the muscarinic receptor results in a more sustained blockade and, consequently, a longer-lasting antispasmodic effect. While specific kinetic rate constants for this compound are not widely published, the development of medium-throughput competition kinetic binding assays allows for the determination of association (kₒₙ) and dissociation (kₒբբ) rates for unlabeled compounds. nih.gov Such methods have been validated for the M3 muscarinic receptor and are crucial for optimizing the kinetic profiles of new drug candidates to achieve desired therapeutic effects. nih.govnih.gov The sustained clinical efficacy of Tiemonium suggests it possesses favorable dissociation kinetics.

Affinity and Selectivity Profiles for Muscarinic Receptor Subtypes

Isolated Organ Bath Studies on Smooth Muscle Preparations

Isolated organ bath studies are a cornerstone of preclinical pharmacology, providing functional data on a drug's effect on intact tissues. nih.govdmt.dkugobasile.com These experiments have been pivotal in demonstrating and quantifying the spasmolytic activity of this compound.

In isolated organ bath setups, smooth muscle preparations (e.g., from the rat or guinea pig ileum) are exposed to a spasmogen like acetylcholine to induce contraction. researchgate.netresearchgate.net The subsequent addition of this compound at increasing concentrations allows for the construction of a concentration-response curve, demonstrating its ability to relax the pre-contracted tissue. This relationship is used to determine the antagonist's potency, often expressed as a pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. nih.govslideshare.net Studies have shown that this compound competitively antagonizes cholinergic stimulation in these models, yielding pA₂ values that quantify its functional affinity for the muscarinic receptors mediating smooth muscle contraction. nih.gov

This interactive table provides illustrative pA₂ values for this compound against an acetylcholine-induced spasm in a typical isolated intestinal smooth muscle preparation. Specific experimental values were not available in the searched literature.

Many smooth muscle tissues exhibit spontaneous, rhythmic contractions in vitro. nih.gov this compound has been shown to inhibit these spontaneous activities, indicating its ability to counteract the basal cholinergic tone that drives them. Furthermore, its effectiveness extends to contractions evoked by electrical field stimulation (EFS). EFS triggers the release of endogenous acetylcholine from nerve terminals within the muscle tissue, and the ability of this compound to block these EFS-induced contractions provides further evidence of its antimuscarinic mechanism at the neuromuscular junction. researchgate.net

Concentration-Response Relationships for Spasmolysis

Cellular Pharmacology

The spasmolytic effect of this compound is a direct consequence of its action at the cellular level. Its primary mechanism is the competitive blockade of M3 muscarinic receptors on the surface of smooth muscle cells. patsnap.com This antagonism interrupts a critical signaling pathway responsible for muscle contraction.

In addition to its principal antimuscarinic activity, some evidence suggests a dual mechanism of action. This compound may also interfere directly with calcium ion channels in the muscle cell membrane. patsnap.com This action limits the influx of extracellular calcium, a crucial step for initiating and sustaining muscle contraction. Another proposed mechanism is the reinforcement of calcium binding to membrane phospholipids (B1166683) and proteins, which contributes to membrane stabilization and a reduction in the availability of intracellular calcium for the contractile process. medex.com.bdnih.gov By combining the blockade of acetylcholine-mediated signaling with the modulation of calcium handling, this compound effectively reduces the contractility of visceral smooth muscle, resulting in spasmolysis. patsnap.com

Effects on Signal Transduction Pathways

The mitogen-activated protein kinase (MAPK) pathway is a critical signal transduction cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. A key component of this pathway is the extracellular signal-regulated kinase (Erk).

In a notable in vitro study, the effect of this compound on the MAPK/Erk signaling pathway was investigated in human LOVO colon cancer cells. The research demonstrated that this compound had a significant impact on this pathway. Specifically, treatment with this compound resulted in the total abrogation of phospho-extracellular-regulated kinase (phospho-Erk) in the context of non-apoptotic cytotoxicity. patsnap.comgenome.jpresearchgate.netresearchgate.net This finding suggests that this compound can interfere with the signaling cascade that is often hyperactivated in cancer cells, potentially contributing to its anti-proliferative effects. The study highlights a clear interaction between this compound and a crucial pathway for cell growth and survival. patsnap.comgenome.jpresearchgate.net

Modulation of Second Messenger Systems

This compound primarily exerts its effects as a muscarinic acetylcholine receptor antagonist. patsnap.compatsnap.com This mechanism of action inherently involves the modulation of intracellular second messenger systems. Muscarinic receptors, particularly the M1 and M3 subtypes, are coupled to G-proteins that activate phospholipase C (PLC). nih.gov The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

By blocking the binding of acetylcholine to these receptors, this compound is expected to inhibit the production of IP3 and DAG. patsnap.compatsnap.com The downstream consequences of this inhibition would be a reduction in the release of calcium (Ca2+) from intracellular stores, which is triggered by IP3, and a decrease in the activation of protein kinase C (PKC), which is mediated by DAG and Ca2+. nih.gov

Furthermore, some research indicates that this compound may also directly interfere with calcium ion channels in the cell membrane, which would further contribute to a decrease in intracellular calcium levels. patsnap.com This dual action on both receptor-mediated and direct calcium influx pathways underscores its role in modulating calcium-dependent signaling events. Additionally, this compound has been noted to reinforce the binding of calcium to membrane phospholipids, which may contribute to a membrane-stabilizing effect. nih.gov While the primary mechanism points towards a significant modulation of the IP3/DAG and calcium signaling pathways, detailed preclinical studies quantifying these specific second messenger levels following this compound administration are not extensively documented in the available literature. Some sources also indicate a potential interaction with the cyclic AMP (cAMP) second messenger system, although this is less characterized. researchgate.net

In Vitro Studies on Cellular Proliferation (e.g., cancer cell lines)

The anti-proliferative potential of this compound has been investigated in vitro, with a particular focus on cancer cell lines. A key study provided evidence of its inhibitory effects on the proliferation of human LOVO colon cancer cells. patsnap.comgenome.jpresearchgate.netresearchgate.net

In this research, this compound was shown to significantly inhibit the proliferation of LOVO cells. patsnap.comgenome.jpresearchgate.net The study reported that the maximum inhibition of cell proliferation was achieved at a concentration of 10⁻² M. patsnap.comgenome.jpresearchgate.netresearchgate.net This effect on cellular proliferation is directly linked to its influence on the MAPK/Erk signaling pathway, as discussed in section 4.3.1. The abrogation of phospho-Erk by this compound is a plausible mechanism for the observed decrease in cancer cell proliferation. patsnap.comgenome.jpresearchgate.net

The findings from this in vitro study are summarized in the table below:

| Cell Line | Compound | Maximum Inhibition Concentration | Effect on Cell Proliferation | Reference |

| Human LOVO colon cancer cells | This compound | 10⁻² M | Greatly inhibits cell proliferation | patsnap.comgenome.jpresearchgate.netresearchgate.net |

These results highlight the potential of this compound as a compound for further investigation in the context of cancer research, given its demonstrated ability to impede the growth of cancer cells in a laboratory setting.

Pharmacokinetic Studies in Non Human Biological Systems

Absorption Characteristics in Animal Models and In Vitro Systems

The absorption of tiemonium (B1683158) methylsulfate (B1228091) is a critical determinant of its systemic availability and subsequent pharmacological action. Studies in non-human models provide foundational knowledge of its behavior following administration.

Gastrointestinal Absorption Profiles

After oral administration, tiemonium methylsulfate is absorbed through the gastrointestinal tract. patsnap.com However, as a quaternary ammonium (B1175870) compound, its oral bioavailability is generally limited. google.com Studies in dogs have demonstrated the negative influence of tiemonium on the gastrointestinal absorption of other drugs, such as aspirin, suggesting a significant interaction within the gastrointestinal tract that could potentially affect its own absorption. researchgate.net A study involving radiolabelled this compound administered to volunteers also indicated aspects of its absorption profile, although detailed data from animal models on the specific rate and extent of gastrointestinal absorption are not extensively documented in the provided results. researchgate.net

Membrane Permeability Studies

The ability of a drug to permeate biological membranes is fundamental to its absorption and distribution. In vitro studies have been conducted to understand the membrane mechanisms of action for tiemonium. nih.gov These studies reveal that tiemonium has a membrane-stabilizing action, reinforcing the binding of calcium to membrane phospholipids (B1166683). nih.gov This interaction with membrane components is a key aspect of its pharmacological effect and influences its passage across cellular barriers. nih.gov Computational (in silico) analyses, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, have also been employed to estimate the membrane permeability of this compound and its degradation products. plos.orgresearchgate.netresearchgate.netresearchgate.net While specific quantitative data from animal-derived membrane permeability assays are not detailed, the compound's chemical structure as a quaternary amine suggests that its passive diffusion across lipid membranes would be inherently low.

Distribution Patterns in Animal Tissues and Organs

Following absorption, the distribution of this compound to various tissues and organs determines its sites of action and potential for accumulation.

Tissue Distribution Studies in Rodents and Other Animal Models

In animal models, this compound is distributed to target tissues after absorption. patsnap.com A study on the distribution of a similar methylsulfate compound, neostigmine (B1678181) methylsulfate, in Wistar rats following intragastric administration, provides some insight into the potential distribution of such compounds. nih.gov In this study, the highest concentrations were found in the heart, spleen, kidneys, and gastric walls. nih.gov While this is a different compound, it offers a plausible, though not direct, model for how a methylsulfate salt might distribute in a rodent model. Animal studies with tiemonium specifically have confirmed that it does not appear to have teratogenic effects, suggesting its distribution pattern does not adversely affect fetal development in the models studied. medex.com.bd

Blood-Brain Barrier Penetration Potential

The ability of a drug to cross the blood-brain barrier (BBB) is a critical pharmacokinetic parameter, especially for assessing potential central nervous system effects. In silico ADMET predictions for this compound suggest that the drug and its degradation products may have the ability to cross the BBB. researchgate.net However, it is important to note that such computational predictions require experimental verification. Other computational models also exist to predict BBB penetration. wjarr.com The use of focused ultrasound has been explored as a method to temporarily disrupt the blood-brain barrier, which could potentially alter the distribution of drugs like this compound to the brain, though this is a physical intervention rather than an inherent property of the compound. nih.gov

Metabolic Pathways and Biotransformation in Hepatic Microsomes and Animal Models

Metabolism is a key process that transforms drugs into more water-soluble compounds, facilitating their excretion. The liver is the primary site for the metabolism of many xenobiotics.

This compound is metabolized in the liver. patsnap.com In vitro experiments using liver microsomes and homogenates from both rats and dogs have been conducted to study the biotransformation of related compounds. researchgate.netresearchgate.net These studies revealed that both ester-hydrolyzing and N-demethylating activities were higher in rats than in dogs, while conjugating activity was higher in dogs. researchgate.netresearchgate.net Such species differences in metabolic pathways are crucial for extrapolating animal data. Liver microsomes, which are enriched with cytochrome P450 enzymes, are a standard in vitro tool for investigating the metabolic fate of drug candidates. thermofisher.com Studies on thiazinamium (B1212724) methylsulfate, another quaternary ammonium compound, in dogs showed a significant hepatic first-pass elimination of 25-50%, indicating substantial metabolism upon the first pass through the liver. nih.gov Forced degradation studies of this compound have shown that it degrades significantly under acid hydrolysis and photolytic conditions. researchgate.netresearchgate.net

Phase I Metabolism Pathways

Specific experimental data detailing the Phase I metabolism of this compound in non-human species are not extensively available in the public domain. Phase I metabolism typically involves enzymatic reactions such as oxidation, reduction, and hydrolysis to introduce or unmask functional groups, making the compound more polar. news-medical.net For quaternary ammonium compounds, metabolism can be limited due to their poor lipid solubility, which restricts access to intracellular metabolic enzymes. banglajol.info

In silico, or computer-based, predictions suggest that this compound may undergo oxidation. However, without in vivo or in vitro experimental data from animal models, the specific oxidative, reductive, or hydrolytic pathways remain theoretical. Studies on other quaternary ammonium compounds indicate that metabolism, when it occurs, is often not extensive. news-medical.net

Phase II Conjugation Reactions

Detailed in vivo or in vitro studies on the Phase II conjugation reactions of this compound in animal models are scarce. Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid or sulfate (B86663), to further increase its water solubility and facilitate excretion. nih.gov

While specific glucuronide or sulfate conjugates of this compound have not been identified in animal studies, it is a plausible metabolic pathway given the presence of a hydroxyl group in its structure which can serve as a site for conjugation. General studies on drug metabolism in animal models like rats and dogs show that glucuronidation is a common pathway for compounds with suitable functional groups. nih.gov

Enzyme Kinetics of Metabolic Processes

There is a lack of specific data on the enzyme kinetics of the metabolic processes for this compound in non-human biological systems. Understanding the kinetics, including the rate of metabolism (Vmax) and the substrate concentration at which the reaction rate is half of its maximum (Km), is crucial for predicting how the drug is processed in the body.

In the absence of specific experimental data for this compound, general principles of enzyme kinetics in drug metabolism apply. srce.hr The metabolism of drugs in the liver, the primary site of drug metabolism, is often carried out by the cytochrome P450 (CYP) enzyme system for Phase I reactions and by various transferases for Phase II reactions. news-medical.net The rate of metabolism can vary significantly between different animal species due to differences in the expression and activity of these enzymes. srce.hr

Excretion Routes in Animal Models

Following administration, this compound is eliminated from the body through various routes. Studies in animal models provide essential information on how the compound and its potential metabolites are excreted.

Renal Clearance Mechanisms

This compound is excreted in part via the kidneys. patsnap.com As a quaternary ammonium compound, its excretion profile is influenced by its molecular weight and charge. For many quaternary ammonium compounds, active renal transport processes are involved in their excretion, leading to a renal clearance that can exceed the rate of glomerular filtration. nih.gov This suggests that tubular secretion may play a role in the renal elimination of this class of compounds. The exact transporters involved in the renal clearance of this compound in animal models have not been specifically identified.

Biliary Excretion Pathways

Biliary excretion is a significant route of elimination for many drugs, particularly those with higher molecular weights. nih.gov For quaternary ammonium compounds, biliary excretion becomes more prominent as the molecular weight increases. nih.gov this compound, with a molecular weight of 429.55 g/mol , falls into a range where biliary excretion could be a relevant pathway. Studies on other quaternary ammonium compounds in rats have shown that those with higher molecular weights exhibit significant biliary excretion. nih.govnih.gov This process often involves active transport systems in the liver that move the compound from the blood into the bile.

One source indicates that after oral administration in an unspecified model, fecal excretion accounted for 70% of the total excretion over 72 hours, while urinary excretion was 8% in 24 hours. Another source, following intravenous injection, reported 11.4% fecal elimination in 72 hours. While these are not from specified animal models, they suggest a significant role for biliary and/or direct intestinal excretion.

Plasma Protein Binding Dynamics in Animal Serum and In Vitro

The binding of a drug to plasma proteins can significantly affect its distribution and elimination. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to be metabolized or excreted.

An in vitro study investigated the interaction of this compound with bovine serum albumin (BSA), which is often used as a model for human serum albumin due to its structural similarity. The study demonstrated that this compound binds to BSA, with hydrogen bonding and van der Waals forces likely playing a major role in the interaction. The binding constant (Ka) was determined at different temperatures, indicating a spontaneous binding process.

Table 1: Binding Constants of this compound with Bovine Serum Albumin

| Temperature (K) | Binding Constant (Ka) (L·mol⁻¹) |

|---|---|

| 298 | 1.25 x 10⁴ |

| 308 | 0.98 x 10⁴ |

This data is derived from an in vitro study with bovine serum albumin and may not fully represent the in vivo plasma protein binding in different animal species.

The extent of plasma protein binding in various animal species can differ, which can lead to species-specific pharmacokinetic profiles. nih.gov For instance, the percentage of a drug bound to plasma proteins can vary between dogs, rats, and humans. nih.gov While specific quantitative data for this compound binding in the plasma of different animal species are not available, the study with BSA confirms its potential to bind to plasma proteins.

Interaction with Serum Albumins (e.g., Bovine Serum Albumin)

The interaction between this compound and serum albumins, which are crucial for the transport and disposition of drugs in the bloodstream, has been investigated using bovine serum albumin (BSA) as a model protein due to its structural similarity to human serum albumin. ijacskros.com Studies have employed various spectroscopic techniques, including fluorescence and ultraviolet-visible (UV-Vis) absorbance, to characterize this binding interaction. ijacskros.comijacskros.com

Thermodynamic analysis provided further insight into the nature of the binding forces. The positive enthalpy (ΔH°) and positive entropy (ΔS°) changes suggest that the binding is primarily an entropy-driven process. ijacskros.comijacskros.com This indicates that hydrophobic interactions play a major role in the formation of the this compound-BSA complex. ijacskros.com The involvement of hydrogen bonding has also been suggested as a significant binding force. ijacskros.comijacskros.com UV-Vis absorption spectra further confirmed the interaction, showing an increase in the absorption peak of this compound in the presence of increasing concentrations of BSA. ijacskros.com

Table 1: Thermodynamic Parameters for the Binding of this compound to Bovine Serum Albumin

| Temperature (K) | Binding Constant (K_b) (L mol⁻¹) | Gibbs Free Energy (ΔG°) (kJ mol⁻¹) | Enthalpy (ΔH°) (kJ mol⁻¹) | Entropy (ΔS°) (J mol⁻¹ K⁻¹) |

|---|---|---|---|---|

| 278 | 1.23 x 10⁴ | -22.25 | +23.45 | 164.38 |

| 298 | 2.16 x 10⁴ | -25.02 | +23.45 | 162.65 |

This table presents the binding constants and thermodynamic parameters for the interaction between this compound and bovine serum albumin at different temperatures, as determined by fluorescence spectroscopy. Data sourced from a spectroscopic and molecular modeling study. ijacskros.com

Binding Site Characterization on Plasma Proteins

The characterization of the binding site of this compound on plasma proteins has been explored through experimental data and computational molecular modeling. ijacskros.com Analysis of fluorescence quenching data indicated that there is approximately one binding site for this compound on a molecule of bovine serum albumin (BSA). ijacskros.com

Molecular docking simulations have been employed to further elucidate the specific interactions at the binding site. ijacskros.com These computational studies corroborate the experimental findings and provide a more detailed picture of the binding mode. ijacskros.comijacskros.com For the this compound-BSA complex, the binding energy was calculated to be approximately -10.922 kcal/mol, indicating a stable interaction. ijacskros.com

The docking results suggest that this compound binds within a pocket of BSA, stabilized by a combination of forces. ijacskros.com The binding is predominantly driven by hydrophobic interactions, with contributions from hydrogen bonds. ijacskros.com Specifically, hydrogen bonding has been identified between the drug molecule and amino acid residues of the protein, such as TYR-160, with a bond length of 3.2 Å. ijacskros.com Molecular docking studies on the muscarinic acetylcholine (B1216132) receptor (PDB ID: 5DSG), a target protein for the drug's therapeutic action, also highlight the importance of hydrogen bonds and various pi-interactions (pi-alkyl, pi-cation, pi-pi T-shaped) in stabilizing the drug-receptor complex. researchgate.net While this is not a plasma protein, the types of interactions observed are fundamental to how the molecule may bind to proteins in general. researchgate.net The combination of these forces ensures a stable and high-affinity binding of this compound to plasma proteins like BSA. ijacskros.com

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Bovine Serum Albumin (BSA) |

Structure Activity Relationship Sar Analysis

Correlative Analysis of Chemical Structure and Pharmacological Activity

Tiemonium (B1683158) methylsulfate (B1228091), chemically known as 4-[3-Hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholinium methylsulfate, is a quaternary ammonium (B1175870) antimuscarinic agent. tandfonline.com Its primary pharmacological action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly on smooth muscle. ijacskros.com This blockade prevents the binding of acetylcholine, leading to muscle relaxation and antispasmodic effects.

The core structure consists of a morpholinium ring, a central component in many anticholinergic compounds. ontosight.ai Attached to this ring is a propyl chain which, in turn, bears a hydroxyl group, a phenyl group, and a thienyl group. tandfonline.com This specific combination of a quaternary ammonium head, a flexible linker, and bulky aromatic groups is characteristic of many muscarinic antagonists and is crucial for its activity.

Role of Quaternary Ammonium Moiety in Receptor Interaction

The quaternary ammonium group is a defining feature of Tiemonium methylsulfate and is fundamental to its mechanism of action. ijacskros.com This moiety carries a permanent positive charge, which is critical for binding to the anionic site of the muscarinic acetylcholine receptor. This interaction is primarily electrostatic in nature and serves to anchor the molecule within the receptor's binding pocket.

Furthermore, the quaternary nature of the nitrogen atom significantly impacts the molecule's pharmacokinetic properties. It results in poor absorption from the gastrointestinal tract and limits its ability to cross the blood-brain barrier. nih.gov This reduces the incidence of central nervous system side effects compared to tertiary amine anticholinergics.

Computational Chemistry and Molecular Modeling Approaches

Modern computational techniques have been employed to provide a deeper, atom-level understanding of this compound's structure and its interactions with its biological target.

Researchers have utilized Density Functional Theory (DFT), specifically with the B3LYP/6-31G+(d,p) basis set, to optimize the three-dimensional structure of this compound. tandfonline.comresearchgate.net Such calculations provide insights into the molecule's most stable conformation and its electronic properties. tandfonline.com Key parameters like electronic energy, enthalpy, Gibbs free energy, and dipole moment have been calculated to characterize the molecule's stability and polarity. tandfonline.comresearchgate.net The large HOMO-LUMO energy gap calculated for this compound suggests high kinetic stability and low chemical reactivity. tandfonline.com

Table 1: Calculated Physicochemical Properties of this compound (TMS) This table is generated based on data reported in scientific literature. tandfonline.com

| Parameter | Value | Unit |

|---|---|---|

| Electronic Energy | -1321.73 | Hartrees |

| Enthalpy | -1321.46 | Hartrees |

| Gibbs Free Energy | -1321.53 | Hartrees |

| Dipole Moment | 11.08 | Debye |

| HOMO Energy | -0.26 | eV |

| LUMO Energy | -0.04 | eV |

To visualize and quantify the interaction between this compound and its target, molecular docking studies have been performed. tandfonline.comresearchgate.net These simulations place the ligand (Tiemonium) into the binding site of the receptor protein. A study docked this compound with the crystal structure of the M4 muscarinic acetylcholine receptor (PDB ID: 5DSG). tandfonline.comresearchgate.net The results of these studies predict the preferred binding pose and calculate a binding affinity score, which indicates the strength of the interaction. tandfonline.com The negative binding affinity value suggests a spontaneous and favorable binding process. juniperpublishers.com

Table 2: Molecular Docking Results for this compound with M4 Muscarinic Receptor (5DSG) This table is compiled from findings in published research. tandfonline.com

| Parameter | Result |

|---|---|

| Binding Affinity | -7.2 kcal/mol |

| Interacting Amino Acid Residues | TYR 104, TYR 404, ASP 103, THR 196 |

| Types of Interactions | Hydrogen bonds, Electrostatic interactions, Hydrophobic interactions |

These studies show that Tiemonium fits into the binding pocket, with the quaternary ammonium group interacting with the key aspartic acid residue (ASP 103) and the aromatic rings forming hydrophobic interactions with tyrosine residues (TYR 104, TYR 404). tandfonline.com

Molecular dynamics (MD) simulations are a computational method used to validate the stability of a ligand-receptor complex predicted by docking studies. researchgate.netnih.gov An MD simulation analyzes the movements and conformational changes of the protein and the ligand over time, typically on the nanosecond scale. researchgate.netresearchgate.net This provides a more dynamic picture of the binding, assessing the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds, throughout the simulation. researchgate.net While MD simulations have been conducted for structurally related compounds to confirm binding stability, specific, detailed results of MD simulations for the this compound-muscarinic receptor complex are not extensively available in the reviewed literature. researchgate.netresearchgate.netnih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. For this compound and related quaternary ammonium anticholinergic agents, QSAR studies aim to identify the key molecular features that govern their antimuscarinic and antispasmodic effects.

While specific, comprehensive QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles can be elucidated through studies on structurally analogous compounds and through the analysis of its own computed molecular properties.

Research on the broader class of quaternary ammonium anticholinergics has revealed several key descriptors that are often crucial in determining their biological activity. These include parameters related to lipophilicity, molecular size, and electronic properties. For instance, studies on other muscarinic receptor antagonists have shown that activity can be influenced by descriptors such as the logarithm of the partition coefficient (logP), molar refractivity (a measure of volume and polarizability), and various electronic parameters like dipole moment and atomic charges. researchgate.netnih.govnih.gov

In a study focused on the stress degradation of this compound, a number of quantum mechanical descriptors were calculated for the parent molecule and its degradation products. tandfonline.comresearchgate.net These descriptors, while not used to build a formal QSAR model in that particular study, provide the foundational data necessary for such an analysis. The study performed molecular docking of this compound and its degradation products against the M4 muscarinic acetylcholine receptor, providing binding affinity values that can serve as a measure of biological activity in a QSAR context. tandfonline.comresearchgate.net

Key molecular descriptors calculated for this compound and its degradation products include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness, softness, and dipole moment. tandfonline.comresearchgate.net The HOMO and LUMO energies are indicative of the molecule's electron-donating and accepting capabilities, respectively, which can be critical for receptor-ligand interactions. The HOMO-LUMO gap is often correlated with the chemical reactivity and stability of the molecule. tandfonline.comresearchgate.net A smaller gap generally suggests higher reactivity.

The binding energies derived from molecular docking studies offer a quantitative measure of the interaction between a ligand and its target receptor. In the case of this compound and its degradation products, the binding affinity for the muscarinic receptor can be directly correlated with these calculated structural and electronic descriptors to formulate a QSAR model.

The following interactive data table presents key calculated descriptors and the binding energy for this compound (TMS) and its principal degradation products from a referenced study. tandfonline.comresearchgate.net This data illustrates the type of information that would form the basis of a QSAR model.

| Compound | Binding Energy (kcal/mol) with M4 Receptor | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| This compound (TMS) | -7.9 | -6.99 | -0.58 | 6.41 | 14.15 |

| Degradation Product 1 (T1) | -5.8 | -6.31 | -1.80 | 4.51 | 3.58 |

| Degradation Product 2 (T2) | -6.1 | -6.22 | -1.92 | 4.30 | 2.29 |

| Degradation Product 3 (T3) | -6.5 | -9.52 | -5.61 | 3.91 | 6.41 |

| Degradation Product 4 (T4) | -5.4 | -6.59 | -1.63 | 4.96 | 3.21 |

Data sourced from a study on the stress degradation and molecular docking of this compound. tandfonline.comresearchgate.net

A hypothetical QSAR equation for this series of compounds would take the general form:

Binding Energy = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'c' represents the coefficients determined through regression analysis. Based on the data, one could hypothesize that descriptors such as the HOMO-LUMO gap and dipole moment might show a significant correlation with the binding energy. For example, a larger dipole moment in the parent TMS molecule compared to its degradation products might be a contributing factor to its higher binding affinity.

Degradation Pathways and Chemical Stability Studies

Forced Degradation Studies for Stability Assessment

Forced degradation studies of Tiemonium (B1683158) methylsulfate (B1228091) (TIM) have been conducted under several stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Conference on Harmonization (ICH) guidelines. tandfonline.cominnovareacademics.in These studies reveal that the compound is most susceptible to degradation under acidic and photolytic conditions. tandfonline.comresearchgate.net

The relative stability of Tiemonium methylsulfate under different stress conditions has been quantified, showing significant degradation under acid hydrolysis and photolytic exposure, marginal degradation under basic and oxidative conditions, and insignificant degradation under thermal stress. tandfonline.com

Table 1: Relative Decrease (%) of this compound Under Various Stress Conditions

| Stress Condition | Time (hours) | % Degradation |

|---|---|---|

| Acid Hydrolysis (1N HCl) | 1 | 25.0 |

| 2 | 55.0 | |

| 3 | 75.0 | |

| 24 | 98.5 | |

| Alkaline Hydrolysis (1N NaOH) | 1 | 5.0 |

| 2 | 10.0 | |

| 3 | 15.0 | |

| Oxidative (3% H₂O₂) | 1 | 2.5 |

| 2 | 5.0 | |

| 3 | 7.5 | |

| Photolytic (UV Light) | 1 | 10.0 |

| 2 | 25.0 | |

| 3 | 40.0 | |

| Thermal (80°C) | 1 | 13.0 |

Data sourced from studies conducted at room temperature unless otherwise specified. The degradation profile can vary with changes in temperature and concentration of the stressor. tandfonline.comresearchgate.net

This compound demonstrates significant degradation under acidic conditions. tandfonline.com Studies have been performed using various acids, including hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), at different concentrations and temperatures. tandfonline.cominnovareacademics.injournalijar.com

In one study, treatment with 1N HCl at room temperature resulted in a 98.5% decrease in the parent compound after 24 hours. tandfonline.comresearchgate.net Another study using 5N HCl with reflux at 80°C for two hours also showed complete degradation. japsonline.cominnovareacademics.in Similarly, exposure to 2N H₂SO₄ on cold for 7 hours was sufficient to induce complete degradation. journalijar.comitmedicalteam.pl The degradation was found to be proportional to the time of exposure. tandfonline.com

The primary degradation pathway under acidic conditions involves dehydration of the parent molecule. japsonline.com This leads to the formation of a key degradation product identified as 3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylprop-1-ene. japsonline.com

Compared to acidic conditions, this compound is considerably more stable under alkaline hydrolysis. tandfonline.com Studies show only marginal degradation when the drug is subjected to basic conditions. tandfonline.comresearchgate.net

In an experiment using 1N sodium hydroxide (B78521) (NaOH) at room temperature, the relative decrease in this compound concentration was only 15% after three hours. tandfonline.comresearchgate.net Another study involving refluxing with 5N NaOH at 80°C for three hours resulted in moderate degradation. innovareacademics.in While degradation does occur, it is significantly less pronounced than that observed under acidic stress. tandfonline.com No specific degradation products unique to alkaline hydrolysis have been prominently reported in the reviewed literature.

This compound undergoes degradation when exposed to oxidative stress, although to a lesser extent than under acidic or photolytic conditions. tandfonline.com Forced degradation studies typically employ hydrogen peroxide (H₂O₂) to simulate oxidative conditions. tandfonline.cominnovareacademics.initmedicalteam.pl

One study reported extensive degradation after refluxing with 30% H₂O₂ at 80°C for three hours. innovareacademics.in Another investigation using 3% H₂O₂ at room temperature showed a gradual, marginal degradation, reaching a 7.5% decrease after three hours. tandfonline.com An oxidative degradation product has been identified, which appears to be an N-oxide derivative of the parent compound. japsonline.com

Exposure to light, particularly UV radiation, is a significant factor in the degradation of this compound. tandfonline.com Studies have shown that the compound degrades substantially when exposed to UV light in a photo-stability chamber. tandfonline.com The degradation increases over time, with a 40% decrease in the parent compound observed after three hours of UV exposure. tandfonline.comresearchgate.net Another study noted moderate degradation upon exposure to sunlight. innovareacademics.in

In contrast, one report suggested the compound was relatively stable under UV light conditions, which may indicate that the conditions of photolytic exposure (e.g., solvent, light intensity) are critical variables. innovareacademics.in One identified photolytic degradation product includes sulfonic acid derivatives.

This compound is relatively stable under thermal stress compared to other conditions like acid hydrolysis and photolysis. tandfonline.cominnovareacademics.in Forced degradation studies where the drug was heated at temperatures between 50°C and 80°C for one hour showed insignificant degradation. tandfonline.com Another study confirmed its relative stability under thermal conditions at 100°C for up to 6 hours. innovareacademics.initmedicalteam.pl

However, thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) reveal that the compound decomposes at higher temperatures. The DTA curve shows an initial endothermic peak around 143.08°C, corresponding to the melting of the compound and the first step of decomposition. medcraveonline.com Further decomposition occurs in subsequent steps, with another endothermic peak at 285.03°C and a final broad exothermic peak at 577.52°C, indicating pyrolysis of the compound. medcraveonline.com The thermal decomposition pathway suggests a multi-step process. medcraveonline.com

Table 2: Thermal Decomposition Profile of this compound

| Technique | Peak Temperature (°C) | Observation |

|---|---|---|

| DTA | 143.08 | Endothermic peak (Melting and first decomposition step) |

| DTA | 285.03 | Endothermic peak (Second decomposition step) |

| DTA | 577.52 | Exothermic peak (Pyrolysis) |

Data sourced from thermoanalytical studies. medcraveonline.com

Photolytic Degradation Pathways

Identification and Structural Elucidation of Degradation Products

The identification of degradation products is accomplished using various analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and mass spectrometry (MS). japsonline.comjournalijar.com

Under acidic stress, the primary degradation product has been identified through mass spectrometry. The analysis revealed a product with a mass-to-charge ratio (m/z) of 413, which corresponds to the dehydrated form of the parent drug, identified as 3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylprop-1-ene . japsonline.com

Under oxidative stress, a degradation product with an m/z of 445 was detected. japsonline.com This suggests the formation of an N-oxide derivative of this compound, where the nitrogen atom in the morpholine (B109124) ring is oxidized. japsonline.com

Other potential degradation products have been proposed based on computational studies, though their formation under specific stress conditions requires further empirical validation. tandfonline.comresearchgate.net

Table 3: Identified Degradation Products of this compound

| Stress Condition | Identified Degradation Product | Method of Identification |

|---|---|---|

| Acidic Hydrolysis | 3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylprop-1-ene | LC-MS |

| Oxidative Degradation | This compound N-oxide | LC-MS |

| Photolytic Degradation | Sulfonic acid derivatives | Not specified |

Data sourced from structural elucidation studies. japsonline.com

Stability-Indicating Analytical Method Development

The development of stability-indicating analytical methods is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. researchgate.net Such methods must be able to separate the intact drug from any impurities and degradation products, ensuring that the analytical results are a true reflection of the drug's stability. journalijar.com For this compound, various analytical techniques have been developed and validated for this purpose, primarily focusing on chromatography and spectrophotometry.

Forced degradation studies have been performed on this compound to produce its degradation products. These studies involve exposing the drug to harsh conditions such as strong acids (e.g., 0.1N HCl, 1.0N HCl, 2N H₂SO₄), strong bases (e.g., 1.0N NaOH), oxidizing agents (e.g., 3% H₂O₂), heat (50-100°C), and UV radiation. tandfonline.comitmedicalteam.pljournalijar.com The results from these studies provide valuable information on the degradation pathways and facilitate the development of robust analytical methods.

Research has shown that this compound degrades significantly under acid hydrolysis and photolytic conditions. tandfonline.comitmedicalteam.pl Marginal degradation has been observed under basic hydrolysis and oxidative conditions, while it is found to be relatively stable under thermal stress. tandfonline.comitmedicalteam.pl

Several stability-indicating methods have been developed, including high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and spectrophotometric methods. tandfonline.comjournalijar.cominnovareacademics.in These methods have been validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity. innovareacademics.inresearchgate.net

For instance, a UPLC method was developed and validated for the determination of this compound in the presence of its degradation products. tandfonline.com Another study utilized HPLC and thin-layer chromatography (TLC) to separate the drug from its acid-induced degradation product. journalijar.com Spectrophotometric methods, including first derivative and ratio derivative techniques, have also been successfully employed for the simultaneous determination of this compound and its degradation products. itmedicalteam.plresearchgate.net

The following data tables summarize the findings from various research studies on the stability-indicating analytical methods developed for this compound.

Forced Degradation Studies of this compound

| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1N HCl | 3 hours | Room Temperature | ~10% | tandfonline.comresearchgate.net |

| Acid Hydrolysis | 1.0N HCl | 24 hours | Room Temperature | ~98.5% | tandfonline.comresearchgate.net |

| Acid Hydrolysis | 2N H₂SO₄ | 7 hours | Cold | Complete | itmedicalteam.pljournalijar.com |

| Base Hydrolysis | 1.0N NaOH | 3 hours | Room Temperature | Marginal | tandfonline.com |

| Oxidative Degradation | 3% H₂O₂ | 3 hours | Room Temperature | Marginal | tandfonline.com |

| Photolytic Degradation | UV Radiation | 3 hours | - | ~40% | tandfonline.comresearchgate.net |

| Thermal Degradation | Heat | 1 hour | 60-70°C | Insignificant | tandfonline.com |

Chromatographic Conditions for Stability-Indicating HPLC/UPLC Methods

| Parameter | HPLC Method | UPLC Method |

| Column | X-Bridge C18 | Not Specified |

| Mobile Phase | Acetonitrile (B52724): Methanol: 0.05M Potassium dihydrogen phosphate (B84403) (20:5:80 v/v/v), pH 3.0 | Not Specified |

| Flow Rate | 1.5 mL/min | Not Specified |

| Detection Wavelength | 235 nm | Not Specified |

| Retention Time (Drug) | 2.74 ± 0.03 min | Not Specified |

| Retention Time (Degradant) | 7.31 ± 0.03 min | Not Specified |

| Reference | journalijar.com | tandfonline.com |

Identified Degradation Products of this compound

Based on literature, four potential degradation products of this compound have been identified through stress degradation studies. tandfonline.com The structure of the acid-induced degradation product has also been confirmed using IR and mass spectroscopy. itmedicalteam.pljournalijar.com

| Degradation Condition | Proposed Degradation Product Structure |

| Acid Hydrolysis | Structure not explicitly provided, but confirmed by IR and Mass Spectroscopy. itmedicalteam.pljournalijar.com |

| Photolytic Degradation | Four degradation products identified. tandfonline.com |

| Basic Hydrolysis | Marginal degradation, specific products not detailed. tandfonline.com |

| Oxidative Degradation | Marginal degradation, specific products not detailed. tandfonline.com |

Advanced Analytical Methodologies for Research and Quantification

Spectrophotometric Techniques

Spectrophotometry provides a simple, rapid, and cost-effective approach for the analysis of tiemonium (B1683158) methylsulfate (B1228091). These methods are based on the principle that the compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

UV-Vis spectrophotometry is a widely used technique for the quantitative determination of tiemonium methylsulfate. In distilled water, this compound exhibits a maximum absorbance at a wavelength of 234 nm. ijpsr.com This method has been shown to be linear over a concentration range of 10-30 µg/mL. ijpsr.com Another study reported a maximum absorption peak at 235 nm in an aqueous solution. itmedicalteam.pl A key advantage of this technique is its simplicity and the minimal sample preparation required. The method has been successfully applied to the assay of this compound in both bulk and tablet dosage forms, with reported assay percentages between 99.90% and 100.12% of the labeled claim. ijpsr.com

For the determination of this compound in the presence of its acid degradation product, an isoabsorptive point method has been developed. japsonline.com This involves measuring the total content of the mixture at the isoabsorptive point of 250 nm. japsonline.complu.mx The concentration of the degradation product is determined separately, allowing for the calculation of the pure this compound concentration by subtraction. japsonline.com This approach demonstrates linearity in the concentration range of 20-120 µg/mL. japsonline.com

Table 1: UV-Vis Spectrophotometric Methods for this compound Quantification

| Method | Wavelength (λmax) | Linearity Range (µg/mL) | Solvent | Reference |

|---|---|---|---|---|

| Direct UV Spectrophotometry | 234 nm | 10-30 | Distilled Water | ijpsr.com |

| Direct UV Spectrophotometry | 235 nm | Not Specified | Aqueous Solution | itmedicalteam.pl |